molecular formula C16H20PSi B14423627 CID 6396003

CID 6396003

Cat. No.: B14423627
M. Wt: 271.39 g/mol
InChI Key: SFZCNSGSLUAJBS-UHFFFAOYSA-N
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Description

Based on Figure 1 in , CID 6396003 (referred to as "CID" in the study) is analyzed via GC-MS, and its chromatographic profile suggests a complex mixture with distinct fractions isolated through vacuum distillation . The compound’s mass spectrum indicates characteristic fragmentation patterns, which could imply functional groups such as hydroxyl or carbonyl moieties.

Properties

Molecular Formula

C16H20PSi

Molecular Weight

271.39 g/mol

InChI

InChI=1S/C16H20PSi/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

SFZCNSGSLUAJBS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsilyl)ethylphosphane can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with a suitable silylating agent, such as dimethylchlorosilane, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of 2-(Dimethylsilyl)ethylphosphane may involve large-scale silylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsilyl)ethylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(Dimethylsilyl)ethylphosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes .

Biology and Medicine

Industry

In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds. Its stability and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(Dimethylsilyl)ethylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 6396003, we compare it with compounds sharing analogous structural features or biological roles, as identified in the evidence:

Table 1: Structural and Functional Comparison

Compound (PubChem CID) Structural Class Key Functional Groups Biological/Functional Role Reference
This compound Undisclosed (possibly terpenoid) Likely hydroxyl/carbonyl groups Role in CIEO fractions (unclear)
Betulin (CID 72326) Pentacyclic triterpene Hydroxyl, alkene Inhibitor of bile acid transporters
Oscillatoxin D (CID 101283546) Macrocyclic polyketide Lactone, conjugated double bonds Toxin with marine origin
Ginkgolic acid 17:1 (CID 5469634) Alkylphenol Phenolic hydroxyl, alkyl chain Inhibitor of membrane transporters
3-O-Caffeoyl betulin (CID 10153267) Triterpenoid derivative Caffeoyl ester, hydroxyl Enhanced solubility/bioactivity

Key Findings:

Structural Complexity : this compound’s chromatographic behavior (, Figure 1C) suggests it is less polar than oscillatoxin derivatives (e.g., CID 101283546), which possess lactone rings and conjugated systems .

Functional Group Alignment : Unlike betulin (CID 72326), which has a rigid pentacyclic scaffold, this compound’s fragmentation pattern implies simpler oxygenation, akin to ginkgolic acid (CID 5469634) .

Comparative Pharmacological and Analytical Data

Table 2: Analytical and Pharmacological Parameters

Parameter This compound Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Weight (Da) Not reported 442.72 692.88
LogP (Predicted) Moderate (based on GC-MS) 8.3 (highly lipophilic) 3.2 (moderate polarity)
Bioactivity Undefined Anti-inflammatory Cytotoxic
Key Analytical Method GC-MS, Vacuum distillation NMR, HRMS LC-MS, X-ray crystallography

Insights:

  • Analytical Challenges : this compound’s characterization relies heavily on GC-MS (), whereas oscillatoxin derivatives are validated via LC-MS and crystallography, reflecting differences in volatility and stability .
  • Bioactivity Gaps : Unlike betulin (CID 72326), which is well-studied for anti-inflammatory effects, this compound lacks explicit pharmacological data, highlighting a research gap .

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